N-(3-BUTOXYPROPYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-(3-Butoxypropyl)-[1,1’-biphenyl]-4-carboxamide: is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of N-(3-butoxypropyl)-[1,1’-biphenyl]-4-carboxamide includes a butoxypropyl group attached to the nitrogen atom and a carboxamide group attached to the biphenyl moiety
Preparation Methods
The synthesis of N-(3-butoxypropyl)-[1,1’-biphenyl]-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of [1,1’-biphenyl]-4-carboxylic acid with 3-butoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N-(3-butoxypropyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively
Scientific Research Applications
N-(3-butoxypropyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
N-(3-butoxypropyl)-[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride: This compound has a similar butoxypropyl group but differs in the presence of a piperidine ring and a benzoyloxy group.
3-[N-(3-butoxypropyl)butanamido]propanoic acid: This compound has a similar butoxypropyl group but differs in the presence of a butanamido group.
The uniqueness of N-(3-butoxypropyl)-[1,1’-biphenyl]-4-carboxamide lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-butoxypropyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-2-3-15-23-16-7-14-21-20(22)19-12-10-18(11-13-19)17-8-5-4-6-9-17/h4-6,8-13H,2-3,7,14-16H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBNMOKLUTYQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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